Tert-butyl N-[(1R,2S)-2-(1H-pyrazol-4-yloxy)cyclopentyl]carbamate
Description
Tert-butyl N-[(1R,2S)-2-(1H-pyrazol-4-yloxy)cyclopentyl]carbamate is a chiral carbamate derivative featuring a cyclopentyl backbone with stereospecific substitution at the (1R,2S) positions. The compound incorporates a tert-butyl carbamate group, a cyclopentyl ring, and a 1H-pyrazol-4-yloxy substituent. This structure is significant in medicinal chemistry due to the pyrazole moiety’s role in bioactivity and the carbamate group’s utility as a protective group during synthesis. Its stereochemistry and functional groups make it a versatile intermediate for drug discovery, particularly in targeting enzymes or receptors requiring chiral recognition .
Properties
IUPAC Name |
tert-butyl N-[(1R,2S)-2-(1H-pyrazol-4-yloxy)cyclopentyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O3/c1-13(2,3)19-12(17)16-10-5-4-6-11(10)18-9-7-14-15-8-9/h7-8,10-11H,4-6H2,1-3H3,(H,14,15)(H,16,17)/t10-,11+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJIDUNVKJOBTHA-MNOVXSKESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCC1OC2=CNN=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CCC[C@@H]1OC2=CNN=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(1R,2S)-2-(1H-pyrazol-4-yloxy)cyclopentyl]carbamate typically involves multiple steps, including amination, reduction, esterification, trityl protection, and condensation . One common synthetic route starts with 1-methyl-1H-pyrazol-5-amine, which undergoes a series of reactions to form the final product. The overall yield of this synthesis can be around 59.5% .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[(1R,2S)-2-(1H-pyrazol-4-yloxy)cyclopentyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various halides for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxides, while reduction could produce alcohols or amines. Substitution reactions typically result in the replacement of specific functional groups with new ones.
Scientific Research Applications
Tert-butyl N-[(1R,2S)-2-(1H-pyrazol-4-yloxy)cyclopentyl]carbamate has several scientific research applications:
Biology: It can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: It can be utilized in the production of specialty chemicals and advanced materials with unique properties.
Mechanism of Action
The specific mechanism of action for tert-butyl N-[(1R,2S)-2-(1H-pyrazol-4-yloxy)cyclopentyl]carbamate is not well-documented. its effects are likely mediated through interactions with molecular targets such as enzymes or receptors. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Pyrazolyloxy vs. Hydroxyl Substituents
PharmaBlock Sciences (Nanjing) lists analogs such as tert-butyl N-[(1R,2S)-2-hydroxycyclopentyl]carbamate (CAS 1330069-67-4) and tert-butyl N-[cis-3-hydroxycyclopentyl]carbamate (CAS 207729-03-1) . These compounds replace the pyrazolyloxy group with a hydroxyl moiety. Key differences include:
- Reactivity : The pyrazolyloxy group enhances aromatic interactions in binding pockets, whereas hydroxyl groups participate in hydrogen bonding but require protection during synthesis.
Azide and Oxazole Substituents
Enamine Ltd’s catalog includes rac-tert-butyl N-[(1R,2S,4S)-2-azidobicyclo[2.2.1]heptan-1-yl]carbamate and tert-butyl N-{[5-(cyclopropylmethyl)-1,2-oxazol-3-yl]methyl}carbamate . These exhibit distinct functional groups:
- Azide : Enables click chemistry for bioconjugation (e.g., CuAAC reactions), absent in the pyrazolyloxy derivative.
- Oxazole : A heterocycle with different electronic properties, influencing solubility and metabolic stability.
Stereochemical Variations
The target compound’s (1R,2S) configuration contrasts with analogs like tert-butyl N-[(1R,3R)-3-hydroxycyclopentyl]carbamate (CAS 1290191-64-8) and tert-butyl N-[(1R,3S)-3-hydroxycyclopentyl]carbamate (CAS 225641-84-9) . Stereochemistry impacts:
- Biological Activity : Enzyme binding sites often exhibit stereospecificity; e.g., (1R,2S) vs. (1R,3R) may alter inhibitory potency.
- Synthetic Complexity : Asymmetric synthesis routes (e.g., chiral auxiliaries or catalysts) are required to achieve high enantiomeric excess.
Biological Activity
Tert-butyl N-[(1R,2S)-2-(1H-pyrazol-4-yloxy)cyclopentyl]carbamate is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a tert-butyl carbamate moiety attached to a cyclopentyl group that bears a pyrazole ring. Its molecular formula is CHNO, and it has a molecular weight of approximately 250.29 g/mol. The presence of the pyrazole ring is significant as it is known to impart various biological activities.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within biological systems. The pyrazole moiety is often involved in enzyme inhibition and receptor binding, which are critical for modulating various physiological processes.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways, similar to other pyrazole derivatives that target N-acylethanolamine-hydrolyzing acid amidase (NAAA) .
- Receptor Interaction : The structural features allow for potential interactions with G-protein coupled receptors (GPCRs), which play a role in numerous signaling pathways.
Summary of Biological Activities:
| Activity Type | Description |
|---|---|
| Anti-inflammatory | Inhibits enzymes involved in inflammation pathways. |
| Analgesic | Reduces pain through modulation of pain pathways. |
| Anticancer | Potential to inhibit cancer cell proliferation via receptor interactions. |
Case Studies and Research Findings
Recent studies have focused on the structure-activity relationship (SAR) of pyrazole derivatives. For instance, research on related compounds indicates that modifications to the pyrazole ring can significantly enhance their inhibitory activity against specific enzymes .
Notable Findings:
- Inhibition Potency : A study reported that certain pyrazole derivatives exhibited IC values in the low micromolar range against NAAA, suggesting a strong potential for therapeutic applications .
- Pharmacokinetic Properties : Investigations into pharmacokinetics reveal that these compounds can achieve systemic availability, which is crucial for effective drug development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
